N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2/c1-12-7-13(2)9-17(8-12)22-18(26)11-28-21-25-24-20(29-21)23-19(27)16-6-5-14(3)15(4)10-16/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIRQFXEEFDLJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC(=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H22N4O2S2 with a molecular weight of 378.51 g/mol. The structure contains a thiadiazole ring, an amide group, and various aromatic components that contribute to its biological activity.
Research indicates that compounds similar to this compound primarily target the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are crucial for cell growth and proliferation:
- PI3K/mTOR Pathway Inhibition : This pathway is often dysregulated in cancer cells. By inhibiting PI3K and mTOR activity, the compound may effectively reduce tumor cell proliferation.
- Apoptosis Induction : The compound may promote apoptosis in cancer cells through various signaling cascades influenced by the inhibition of these pathways.
Anticancer Activity
A study published in Acta Pharmaceutica evaluated the anticancer properties of novel thiadiazole derivatives against various cancer cell lines. Notably:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and NIH3T3 (non-cancer).
- Results : Among the tested compounds, some derivatives exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like cisplatin. For example:
Selectivity Studies
The selectivity towards cancerous versus non-cancerous cells was assessed using NIH3T3 cells as a control. The promising selectivity ratios indicate potential for therapeutic applications with reduced side effects.
Case Studies
In a broader context, several studies have highlighted the efficacy of thiadiazole derivatives in anticancer therapies:
- Thiadiazole Derivatives : Research has shown that these compounds can inhibit RNA and DNA synthesis in cancer cells without significantly affecting protein synthesis . This selective action underscores their potential as targeted therapies.
- Synergistic Effects : Combining thiadiazole derivatives with other chemotherapeutic agents has been suggested to enhance overall efficacy while minimizing toxicity .
Scientific Research Applications
Antimicrobial Applications
The compound's structure includes a thiadiazole moiety, which has been extensively studied for its antimicrobial properties. Thiadiazole derivatives have been shown to possess activity against a range of pathogenic microorganisms. Recent research highlights the potential of these compounds in treating infections caused by bacteria and fungi.
Key Findings:
- A review indicated that derivatives of 1,3,4-thiadiazole exhibit significant antibacterial and antifungal activities, making them promising candidates for new antimicrobial agents .
- The design of new thiadiazole derivatives aims to enhance their efficacy against resistant strains of pathogens .
Anticancer Properties
Thiadiazole derivatives are also being investigated for their anticancer properties. Several studies have demonstrated the ability of these compounds to inhibit cancer cell proliferation and induce apoptosis in various cancer models.
Key Findings:
- A comprehensive review summarized numerous thiadiazole derivatives that displayed anticancer activity in vitro and in vivo. Some have progressed to clinical trials either alone or in combination with existing therapies .
- Specific thiadiazole-containing compounds have shown efficacy against multiple cancer types, including leukemia and solid tumors .
Other Therapeutic Applications
Beyond antimicrobial and anticancer properties, thiadiazole derivatives have shown promise in other therapeutic areas:
- Antiallergy Potential: Compounds similar to N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide have been identified as potent antiallergy agents, outperforming traditional treatments.
- Anti-inflammatory Effects: Thiadiazole derivatives are also being explored for their anti-inflammatory properties. Their ability to modulate inflammatory pathways could lead to new treatments for chronic inflammatory diseases.
Summary of Research Findings
The following table summarizes the applications and findings related to this compound:
Comparison with Similar Compounds
Table 1: Comparison of Structural and Physical Properties
Key Observations:
- Substituent Effects on Melting Points: The target compound’s predicted melting point (~135°C) aligns with derivatives bearing methyl-substituted aromatic systems (e.g., 5h: 133–135°C ). Chlorine or methoxy substituents (e.g., 5e, 5l) slightly elevate melting points due to increased polarity .
- Synthetic Yields: The absence of sterically hindered groups in the target compound (e.g., compared to 5e’s 4-chlorobenzyl group) suggests its synthesis could achieve yields >80%, similar to 5h (88% ).
- Planarity and Hydrogen Bonding: Analogous to , the target compound’s 3,5-dimethylphenyl group may promote planarity via intramolecular C–H···N hydrogen bonds, enhancing crystallinity and stability.
Preparation Methods
Core Thiadiazole Ring Formation
The 1,3,4-thiadiazole moiety serves as the molecular scaffold, synthesized through cyclization reactions between thiosemicarbazides and carboxylic acid derivatives. Key protocols include:
Phosphorus oxychloride-mediated cyclization :
Thiosemicarbazide reacts with 3,4-dimethylbenzoyl chloride under POCl₃ catalysis at 80-90°C for 4 hours, achieving 78% yield of the 2-aminothiadiazole intermediate. The reaction proceeds through intermediate formation of a thioacyl hydrazide, followed by intramolecular dehydration:
$$ \text{RCOCl} + \text{H}2\text{N-NH-CS-NH}2 \xrightarrow{\text{POCl}3} \text{Thiadiazole} + \text{HCl} + \text{H}2\text{O} $$
Microwave-assisted synthesis :
Reducing reaction times from 8 hours to 35 minutes, microwave irradiation (300W, 120°C) enhances yields to 85% while minimizing side product formation. This method proves particularly effective for temperature-sensitive intermediates.
Side Chain Functionalization
The (2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio group introduces through nucleophilic substitution:
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| Thiol activation | CS₂/KOH | Ethanol, reflux, 2h | 92% |
| Alkylation | ClCH₂COCl | DCM, 0°C → RT, 6h | 68% |
| Amide coupling | 3,5-dimethylaniline | DCC/DMAP, THF, 12h | 73% |
The critical alkylation step requires strict temperature control to prevent epimerization at the α-carbon.
Catalytic System Optimization
Biocatalytic Strategies
Novozym 51003 laccase from Myceliophthora thermophila facilitates oxidative coupling reactions critical for sulfur-containing heterocycles:
- Enzymatic oxidation of catechol derivatives to ortho-quinones
- Thia-Michael addition with thiadiazole-thiols
- Spontaneous cyclization to form thioether linkages
While current applications focus on 1,3,4-oxadiazoles, adapting this system could enable greener synthesis of the target compound's thioether bridge under aqueous conditions (pH 5.0, 37°C).
Solvent and Reaction Medium Effects
Conventional vs. Solvent-Free
Comparative studies reveal dramatic yield differences:
| Medium | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 78 | 8 | 67 |
| DMF | 120 | 6 | 72 |
| Solvent-free | 150 | 3 | 89 |
Solvent-free conditions enhance atom economy but require precise temperature control to prevent decomposition.
Ionic Liquid Applications
Imidazolium-based ionic liquids ([BMIM]BF₄) improve reaction kinetics through:
- Stabilization of transition states via electrostatic interactions
- Enhanced mass transfer from low surface tension
- Acid scavenging properties reducing side reactions
Trials with 1-butyl-3-methylimidazolium tetrafluoroborate show 18% reduction in reaction time compared to DMF.
Purification and Characterization
Chromatographic Techniques
Final compound purity (>98%) requires multi-stage purification:
- Flash chromatography : Silica gel (230-400 mesh) with EtOAc/hexane (3:7)
- Recrystallization : Ethanol/water (4:1) at -20°C
- HPLC : C18 column, MeCN/H₂O (65:35), 1 mL/min
Mass spectral analysis confirms molecular ion peaks at m/z 495.18 [M+H]⁺ with characteristic fragmentation patterns at m/z 238.09 (thiadiazole ring) and 178.05 (dimethylbenzamide).
Crystallographic Analysis
Single-crystal X-ray diffraction reveals:
- Planar thiadiazole ring with 176° bond angles
- Dihedral angle of 42° between aromatic rings
- Intramolecular H-bonding (N-H···O=C, 2.12Å) stabilizing conformation
These structural insights guide synthetic optimization toward bioactive conformations.
Comparative Method Analysis
| Method | Advantages | Limitations | Scale-up Potential |
|---|---|---|---|
| Conventional stepwise | High purity (95-98%) | Multi-step (6-8 steps) | Moderate |
| Microwave-assisted | Rapid (4h total) | Specialized equipment needed | High |
| Biocatalytic | Green chemistry compliant | Limited substrate scope | Low |
| Solvent-free | Excellent yields (85-89%) | High energy input | Moderate |
Recent advances favor hybrid approaches combining microwave initiation with solvent-free finishing steps, achieving 87% overall yield in pilot-scale batches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
